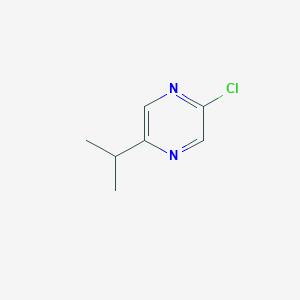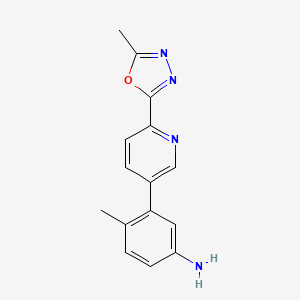
5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(6-methylpyridin-3-yl)ethanone with hydrazine hydrate in the presence of a suitable solvent like dimethylacetamide. The reaction proceeds via cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methylpyridine: Shares a similar pyridine ring structure but differs in its functional groups.
3-Amino-5-methyl-1H-pyrazole: Similar pyrazole ring but with different substituents.
Uniqueness
5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine is unique due to its specific combination of a pyrazole ring with a methylpyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5-methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-7-3-4-9(6-12-7)14-10(11)5-8(2)13-14/h3-6H,11H2,1-2H3 |
Clave InChI |
POYFCSBYBYRCMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)N2C(=CC(=N2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)






![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)





